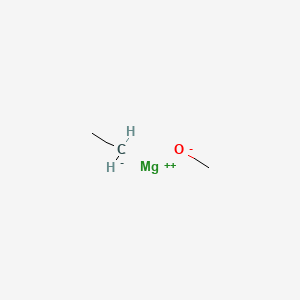

magnesium;ethane;methanolate

Beschreibung

Magnesium ethoxide (Mg(OC₂H₅)₂) and magnesium methanolate (Mg(OCH₃)₂) are organomagnesium compounds classified as alkoxides. These compounds are synthesized via reactions between magnesium metal and ethanol or methanol, respectively. Magnesium ethoxide, also termed magnesium diethanolate or magnesium ethylate, is a white solid with applications in catalysis, materials science, and organic synthesis . Magnesium methanolate (often called magnesium methoxide) is similarly used as a precursor in nanoparticle synthesis and esterification reactions . Both compounds exhibit strong Lewis acidity due to the electron-deficient magnesium center, enabling their use in deprotonation and condensation reactions.

Eigenschaften

CAS-Nummer |

142517-46-2 |

|---|---|

Molekularformel |

C3H8MgO |

Molekulargewicht |

84.40 g/mol |

IUPAC-Name |

magnesium;ethane;methanolate |

InChI |

InChI=1S/C2H5.CH3O.Mg/c2*1-2;/h1H2,2H3;1H3;/q2*-1;+2 |

InChI-Schlüssel |

ALBBKIZWPBIOHJ-UHFFFAOYSA-N |

Kanonische SMILES |

C[CH2-].C[O-].[Mg+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Magnesiummethanolat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Magnesiummethanolat kann oxidiert werden, um Magnesiumoxid und Methanol zu bilden.

Reduktion: Es kann in bestimmten chemischen Reaktionen als Reduktionsmittel wirken.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Methoxidgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Magnesiummethanolat verwendet werden, sind Halogenide, Säuren und andere Alkoholate. Die Reaktionen werden typischerweise in Lösungsmitteln wie Tetrahydrofuran (THF) oder Diethylether durchgeführt, die zur Stabilisierung der reaktiven Zwischenprodukte beitragen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit Magnesiummethanolat gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Reaktion von Magnesiummethanolat mit Halogeniden Magnesiumhalogenide und Methanol erzeugen.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium methanolate undergoes several types of chemical reactions, including:

Oxidation: Magnesium methanolate can be oxidized to form magnesium oxide and methanol.

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: It can participate in substitution reactions where the methoxide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with magnesium methanolate include halides, acids, and other alkoxides. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or diethyl ether, which help stabilize the reactive intermediates .

Major Products Formed

The major products formed from reactions involving magnesium methanolate depend on the specific reaction conditions and reagents used. For example, reacting magnesium methanolate with halides can produce magnesium halides and methanol .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Magnesiummethanolat beinhaltet seine Fähigkeit, Methoxidionen (OCH3-) in chemischen Reaktionen zu spenden. Diese Methoxidionen können als Nukleophile wirken und elektrophile Zentren in anderen Molekülen angreifen und so verschiedene chemische Transformationen ermöglichen. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Reaktion und Anwendung ab.

Wirkmechanismus

The mechanism of action of magnesium methanolate involves its ability to donate methoxide ions (OCH3-) in chemical reactions. These methoxide ions can act as nucleophiles, attacking electrophilic centers in other molecules and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Hydrate Inhibition : MgCl₂ reduces ethane hydrate stability, with chloride ions exerting stronger inhibitory effects than cations like Na⁺ .

MOF Catalysis : Partial substitution of Fe with Mg in MOFs prevents ethane overoxidation but leads to catalyst deactivation .

Adsorption Selectivity : Mg-MOF-74 exhibits higher affinity for propylene/propane over ethane/ethylene, enabling energy-efficient olefin/paraffin separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.